molecular formula C19H21N3O7S2 B3014365 8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-22-4

8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3014365
CAS No.: 898425-22-4
M. Wt: 467.51
InChI Key: SENONPRBYHJSNA-UHFFFAOYSA-N
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Description

8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two sulfonyl groups: a 4-nitrophenylsulfonyl moiety at position 8 and a phenylsulfonyl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group (on the 4-nitrophenyl ring) enhances electrophilicity, while the phenylsulfonyl group contributes to hydrophobic interactions.

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S2/c23-22(24)16-6-8-18(9-7-16)30(25,26)20-12-10-19(11-13-20)21(14-15-29-19)31(27,28)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENONPRBYHJSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the nitrophenylsulfonyl group: This step may involve the reaction of the spirocyclic intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions.

    Introduction of the phenylsulfonyl group: This can be done by reacting the intermediate with benzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Optimization of temperature and pressure: To maximize the efficiency of each reaction step.

    Use of catalysts: To accelerate the reactions and improve selectivity.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

“8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4

    Medicinal Chemistry: As a scaffold for drug development due to its unique structure.

    Materials Science: In the development of advanced materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” would depend on its specific application. For instance:

    In medicinal chemistry: It might interact with specific enzymes or receptors, modulating their activity.

    In materials science: It might contribute to the physical properties of the material, such as conductivity or stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane with analogous spirocyclic sulfonamides, emphasizing substituent variations and physicochemical properties:

Compound Name Substituents (Position 4 / Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4: Phenylsulfonyl; 8: 4-Nitrophenylsulfonyl C₁₇H₁₆N₃O₇S₂ 438.45* High electrophilicity; potential CNS activity
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4: 4-Methoxyphenylsulfonyl; 8: Methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 Enhanced solubility (methoxy group)
8-[(2,5-Dimethylphenyl)sulfonyl]-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4: Mesitylsulfonyl; 8: 2,5-Dimethylphenylsulfonyl C₂₄H₃₀N₂O₆S₂ 514.63 Steric hindrance; catalytic applications
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane 4: 4-Methoxybenzyl; 8: 4-Nitrophenyl C₂₁H₂₅N₃O₄ 383.44 Reduced sulfonyl content; ligand design

Key Differences and Implications

Solubility and Bioavailability : Compounds with methoxy groups () exhibit improved aqueous solubility due to hydrogen-bonding capacity, whereas the nitro and phenylsulfonyl groups in the target compound may reduce solubility, necessitating formulation optimization for pharmacological use .

Steric Effects : Bulky substituents like mesitylsulfonyl () or 2,5-dimethylphenylsulfonyl introduce steric hindrance, limiting interactions in enzyme-binding pockets but favoring applications in asymmetric catalysis .

Pharmacological Potential: Spirocyclic sulfonamides with nitro groups (e.g., ) are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s nitro group and sulfonyl linkages align with structural motifs seen in dopamine receptor ligands (cf. ) .

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